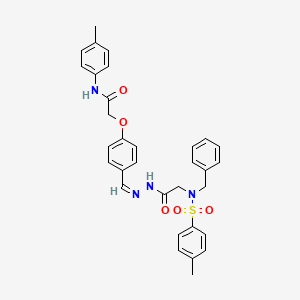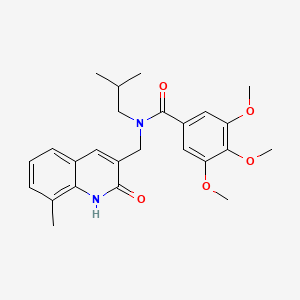
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide, also known as HM-3, is a small molecule compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide involves its ability to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide also inhibits the growth of weeds by interfering with the biosynthesis of plant hormones.
Biochemical and physiological effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In plants, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide inhibits the growth of weeds by disrupting the biosynthesis of plant hormones, leading to stunted growth and death of the weeds.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its poor solubility in water and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide. In medicine, further research is needed to investigate its potential as an anticancer drug and antimalarial drug. In agriculture, it could be further studied for its potential as a herbicide and for its effects on crop growth and yield. In environmental science, it could be further studied for its potential use as a fluorescent probe for detecting heavy metal ions in water. Additionally, further research is needed to optimize the synthesis method of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide to improve its yield and purity.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-isobutyl-8-methyl-2-quinolinol in the presence of a base. The resulting product is then purified using column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide has been studied extensively for its potential applications in various scientific research fields. In medicine, it has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been investigated for its potential as an antimalarial drug. In agriculture, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide has been shown to have herbicidal properties by inhibiting the growth of weeds. In environmental science, it has been studied for its potential use as a fluorescent probe for detecting heavy metal ions in water.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-15(2)13-27(14-19-10-17-9-7-8-16(3)22(17)26-24(19)28)25(29)18-11-20(30-4)23(32-6)21(12-18)31-5/h7-12,15H,13-14H2,1-6H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKYWRIMFAZVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

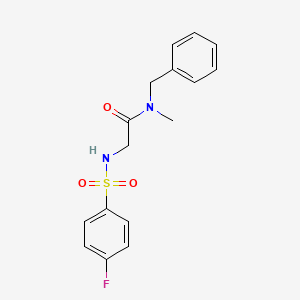

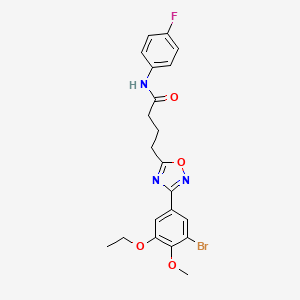
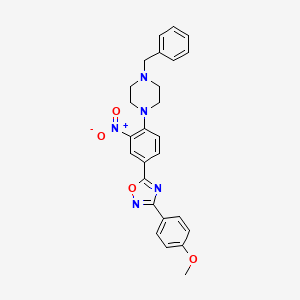

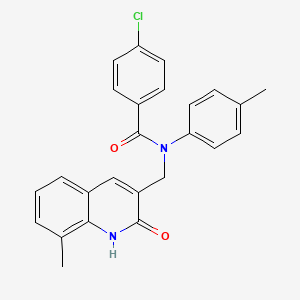


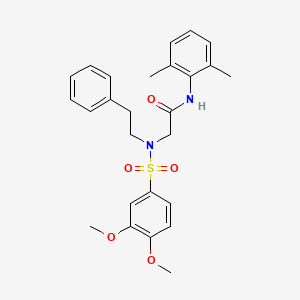
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7691131.png)


